2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol
Overview
Description
2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol is a complex organic compound known for its unique structure and properties. It is characterized by multiple hydroxyethoxy groups and a methoxy group attached to an oxane ring, making it a versatile molecule in various chemical and industrial applications .
Preparation Methods
The synthesis of 2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethoxy groups can participate in substitution reactions, leading to the formation of ethers or esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol involves its interaction with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic reactions and signal transduction .
Comparison with Similar Compounds
2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol can be compared with similar compounds such as:
2-(2-Ethoxyethoxy)ethanol: This compound has similar hydroxyethoxy groups but lacks the oxane ring and methoxy group, making it less versatile in certain applications.
3,4,5-Tris(2-hydroxyethoxy)benzaldehyde: This compound has a benzaldehyde core instead of an oxane ring, leading to different chemical properties and reactivity.
The unique combination of hydroxyethoxy and methoxy groups attached to an oxane ring makes this compound particularly valuable in various fields of research and industry .
Properties
IUPAC Name |
2-[[3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O10/c1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h11-19H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITSPQLTFPTHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53026-67-8, 68239-42-9 | |
Details | Compound: α-Hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) ether with methyl β-D-glucopyranoside (4:1) | |
Record name | Polyoxyethylene methyl glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53026-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: α-Hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) ether with methyl β-D-glucopyranoside (4:1) | |
Record name | α-Hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) ether with methyl β-D-glucopyranoside (4:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68239-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
370.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69708-57-2 | |
Record name | Methyl gluceth | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69708-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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